3-chloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
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Overview
Description
- It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s structure consists of a chlorinated benzene ring attached to a sulfonamide group and a methyl group.
- Sulfonamides have been widely used in medicinal chemistry due to their antibacterial and antifungal properties.
3-Chloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide: is a chemical compound with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 259.73 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I consulted.
- custom synthesis and bulk manufacturing services are offered by chemical suppliers .
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type.
3-Chloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.
Biological Research: Researchers explore sulfonamides as potential enzyme inhibitors and anticancer agents.
Industrial Applications: Sulfonamides find use in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this specific compound is not explicitly documented in the sources.
- Generally, sulfonamides inhibit dihydropteroate synthase, an enzyme involved in bacterial folate biosynthesis, leading to impaired DNA and RNA synthesis in bacteria.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available information.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-6-4-8-14(11(10)2)17-20(18,19)15-9-5-7-13(16)12(15)3/h4-9,17H,1-3H3 |
InChI Key |
RZUPNJFRERCLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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